Fluorescein-PEG2-Azide
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Overview
Description
Fluorescein-PEG2-Azide is a green-emitting fluorescent dye derivative with an excitation/emission maximum of 494/517 nm. It contains an azide group, which enables Click Chemistry, a powerful tool for bioconjugation and molecular labeling. The hydrophilic polyethylene glycol (PEG) spacer increases solubility in aqueous media and reduces steric hindrance during binding .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluorescein-PEG2-Azide is synthesized through a series of chemical reactions involving the attachment of a PEG spacer to fluorescein, followed by the introduction of an azide group. The typical synthetic route involves:
PEGylation: The attachment of PEG to fluorescein to form Fluorescein-PEG.
The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or dichloromethane (DCM) to ensure solubility and proper reaction kinetics .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes .
Chemical Reactions Analysis
Types of Reactions
Fluorescein-PEG2-Azide undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes in the presence of a copper catalyst to form triazoles.
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts, alkynes, and solvents like DMSO or DMF.
Substitution Reactions: Azide salts (e.g., sodium azide), polar aprotic solvents like acetonitrile.
Reduction: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst.
Major Products Formed
Click Chemistry: Triazole derivatives.
Substitution Reactions: Alkyl azides.
Reduction: Primary amines.
Scientific Research Applications
Fluorescein-PEG2-Azide has a wide range of applications in scientific research, including:
Chemistry: Used in Click Chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in fluorescent labeling of biomolecules for imaging and tracking in live cells.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of biosensors and fluorescent probes for environmental monitoring
Mechanism of Action
The mechanism of action of Fluorescein-PEG2-Azide involves its fluorescent properties and the reactivity of the azide group. The fluorescein moiety absorbs light at a specific wavelength (494 nm) and emits light at a different wavelength (517 nm), making it useful for imaging applications. The azide group enables Click Chemistry, allowing the compound to form stable triazole linkages with alkynes, facilitating bioconjugation and molecular labeling .
Comparison with Similar Compounds
Similar Compounds
Alexa Fluor 488 Azide: Another green-emitting fluorescent dye with similar excitation/emission properties.
Oregon Green 488 Azide: A fluorescent dye used for similar applications in molecular labeling and imaging.
Tetramethylrhodamine (TAMRA) Azide: A red-emitting fluorescent dye used in bioconjugation
Uniqueness
Fluorescein-PEG2-Azide is unique due to its combination of a fluorescein moiety and a PEG spacer, which enhances its solubility and reduces steric hindrance. This makes it particularly suitable for applications requiring high solubility and minimal interference with biological processes .
Biological Activity
Fluorescein-PEG2-Azide is a compound that combines the fluorescent properties of fluorescein with a polyethylene glycol (PEG) linker and an azide functional group. This unique structure allows it to be utilized in various biological applications, particularly in bioorthogonal chemistry, where it can facilitate specific labeling and imaging of biomolecules in living systems. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
This compound operates primarily through the bioorthogonal click chemistry reaction, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction allows for the selective labeling of azide-containing biomolecules without interfering with cellular functions. The PEG linker enhances solubility and biocompatibility, facilitating cellular uptake and minimizing cytotoxicity.
2. Biological Applications
This compound has been employed in various biological contexts:
- Cell Imaging : Its fluorescent properties enable real-time imaging of cells, allowing researchers to visualize cellular processes.
- Protein Labeling : The azide group can react with alkyne-bearing proteins or other biomolecules, enabling specific tagging for tracking and analysis.
- Drug Delivery Systems : The compound's ability to enhance membrane permeability makes it a candidate for drug delivery applications.
3.1. Case Studies
- Bioorthogonal Fluorescence Assay : A study developed a fluorescence-based assay using azide-bearing compounds encapsulated within liposomes. This compound was used to evaluate bacterial uptake of these compounds. The results indicated that the formulation significantly influenced the uptake efficiency, showcasing the utility of fluorescein derivatives in assessing bioactivity in microbial systems .
- Membrane Permeability Studies : Research demonstrated that covalent attachment of fluorescein derivatives to PEG linkers significantly enhanced membrane permeability while maintaining low cytotoxicity. This study indicates that this compound could serve as an effective carrier for drug delivery systems .
- Protein Conjugation for Imaging : Another study highlighted the use of azide-functionalized probes for site-specific conjugation to proteins, enabling live-cell imaging and tracking of protein dynamics within cellular environments. This approach utilized the fast kinetics of SPAAC reactions to ensure efficient labeling without disrupting protein function .
4. Data Tables
The following table summarizes key findings from various studies regarding the biological activity and applications of this compound:
5. Conclusion
This compound represents a versatile tool in biological research and applications, particularly in imaging and drug delivery systems. Its unique properties facilitate specific labeling and visualization of biomolecules, enabling advancements in understanding cellular processes and developing therapeutic strategies.
6. Future Directions
Further research is warranted to explore the full potential of this compound in clinical settings, particularly its applications in targeted drug delivery and real-time imaging of disease processes in vivo. The ongoing development of bioorthogonal reactions will likely expand its utility across various fields in biochemistry and molecular biology.
Properties
IUPAC Name |
1-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O7S/c28-32-30-8-10-37-12-11-36-9-7-29-26(40)31-16-1-4-20-19(13-16)25(35)39-27(20)21-5-2-17(33)14-23(21)38-24-15-18(34)3-6-22(24)27/h1-6,13-15,33-34H,7-12H2,(H2,29,31,40) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPFCAHUXVVHPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)NCCOCCOCCN=[N+]=[N-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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